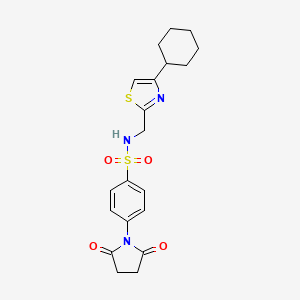
1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that targets the kinase activity of FGFR1-4. It has been shown to have potential therapeutic applications in cancer treatment, particularly in cases where FGFR signaling is implicated in the progression of the disease. In
Mecanismo De Acción
1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide works by binding to the ATP-binding pocket of FGFR1-4, inhibiting their kinase activity and downstream signaling pathways. This leads to decreased cell proliferation and increased apoptosis in cancer cells that rely on FGFR signaling for survival. 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has been shown to be highly selective for FGFR1-4, with little to no activity against other kinases, making it a promising targeted therapy for cancers that are driven by FGFR signaling.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide in lab experiments is its high selectivity for FGFR1-4, which makes it a valuable tool for studying the role of FGFR signaling in cancer and other diseases. However, one limitation of using 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in in vivo experiments. Additionally, because 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a small molecule inhibitor, it may have limited efficacy in tumors that have developed resistance to FGFR-targeted therapies.
Direcciones Futuras
There are several future directions for research on 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide. One area of focus is the development of more potent and selective FGFR inhibitors based on the structure of 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide. Another area of interest is the use of 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy in cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, which may have implications for the treatment of other diseases beyond cancer.
Métodos De Síntesis
1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can be synthesized using a multi-step process that involves the conversion of commercially available starting materials into the final product. The synthesis begins with the preparation of 4-fluorobenzamide, which is then converted into 4-(4-fluorobenzamido)benzylamine. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product, 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide. The synthesis method has been optimized to produce high yields of pure 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, making it suitable for large-scale production for research purposes.
Aplicaciones Científicas De Investigación
1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to inhibit the kinase activity of FGFR1-4, leading to decreased cell proliferation and increased apoptosis in cancer cells that rely on FGFR signaling for survival. 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has also been shown to be effective in overcoming resistance to other targeted therapies, making it a potentially valuable addition to current cancer treatment regimens.
Propiedades
IUPAC Name |
1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-33-22-12-10-21(11-13-22)29-25(32)23-15-30(16-27-23)14-17-2-8-20(9-3-17)28-24(31)18-4-6-19(26)7-5-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHDLZXMKJGVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2848859.png)

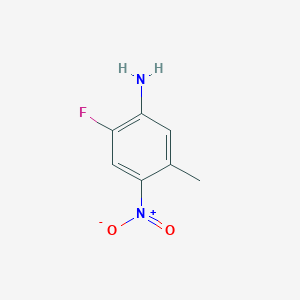
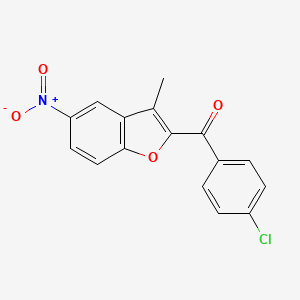

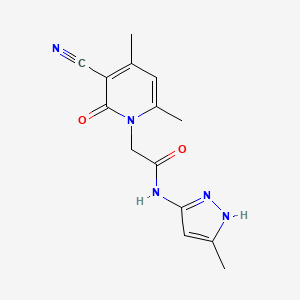

![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)
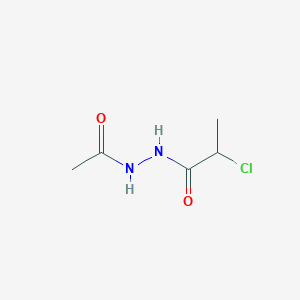
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2848876.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2848877.png)
